molecular formula C22H26FNO4 B1192149 ARN2508

ARN2508

Katalognummer: B1192149
Molekulargewicht: 387.45
InChI-Schlüssel: USQOVYLRWBOSQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ARN2508 is a dual cyclooxygenase (COX)-fatty acid amide hydrolase (FAAH) inhibitor designed to address the gastrointestinal (GI) toxicity associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Structurally, it combines elements of flurbiprofen (a 2-arylpropionic acid NSAID) and URB597 (a FAAH inhibitor), featuring a carbamate-functionalized alkyl tail appended to the α-methyl group of flurbiprofen . This unique structure enables simultaneous inhibition of COX-1, COX-2, and FAAH, with IC50 values of 12 nM, 420 nM, and 31 nM, respectively .

ARN2508 exhibits irreversible FAAH inhibition via covalent modification of the catalytic Ser-241, while its COX inhibition is non-covalent, mediated by interactions with Arg-120, Tyr-355, and Ser-530 in the COX active site . Preclinical studies demonstrate its ability to suppress intestinal inflammation while protecting against NSAID-induced gastric damage, attributed to elevated levels of anti-inflammatory fatty acid ethanolamides (FAEs) like anandamide (AEA) .

Eigenschaften

Molekularformel

C22H26FNO4

Molekulargewicht

387.45

IUPAC-Name

2-[3-Fluoro-4-[3-(hexylcarbamoyloxy)phenyl]phenyl]-propanoic acid

InChI

InChI=1S/C22H26FNO4/c1-3-4-5-6-12-24-22(27)28-18-9-7-8-17(13-18)19-11-10-16(14-20(19)23)15(2)21(25)26/h7-11,13-15H,3-6,12H2,1-2H3,(H,24,27)(H,25,26)

InChI-Schlüssel

USQOVYLRWBOSQC-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C2=CC=CC(OC(NCCCCCC)=O)=C2)C(F)=C1)C(O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ARN-2508;  ARN 2508;  ARN2508

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison
Compound Target Enzymes (IC50) Key Structural Features Substrate Selectivity Toxicity Profile
ARN2508 COX-1: 12 nM; COX-2: 420 nM; FAAH: 31 nM Carbamate-linked alkyl tail, flurbiprofen core COX-2-selective 2-AG inhibition (R-enantiomer) Reduced GI toxicity due to FAAH inhibition
Flurbiprofen COX-1: 4.6 nM; COX-2: 7.0 nM α-Methyl group, carboxylate moiety Non-selective AA/2-AG inhibition High GI toxicity
URB597 FAAH: 4.6 nM Carbamate group, no COX inhibitory activity FAAH-specific No direct GI toxicity
Ibu-AM5 COX-1: 150 nM; COX-2: 320 nM; FAAH: 45 nM Ibuprofen-derived amide with FAAH inhibition Moderate COX-2 substrate selectivity Untested in vivo

Key Findings :

  • Enantioselectivity : (S)-ARN2508 is 10-fold more potent than (R)-ARN2508 in COX inhibition, while (R)-ARN2508 selectively inhibits COX-2-mediated 2-AG oxygenation (IC50 = 0.34 nM vs. 21 nM for S-enantiomer) . This mirrors the substrate selectivity of (R)-flurbiprofen .
  • Binding Interactions : Unlike flurbiprofen, ARN2508’s alkyl tail occupies the COX-2 "top channel," a hydrophobic region adjacent to the catalytic site, enhancing potency and slow-binding kinetics (t1/2 ≈ 10 minutes) . Mutation of Ser-530 reduces inhibition efficiency, confirming its role in stabilizing the inhibitor .
  • Dual Mechanism : ARN2508’s FAAH inhibition elevates FAEs, which counteract COX-mediated GI damage—a feature absent in flurbiprofen and URB597 .
Pharmacological and Kinetic Differences
Parameter ARN2508 Flurbiprofen URB597
Time-Dependent Inhibition Slow-binding (kinact = 0.06 min<sup>-1</sup>) Rapid-binding (kinact = 6 min<sup>-1</sup>) Irreversible FAAH inhibition
Substrate Competition Competes with AA and 2-AG in COX-2 Primarily competes with AA N/A
In Vivo Efficacy Reduces intestinal inflammation, protects GI mucosa Anti-inflammatory but induces gastric ulcers No anti-inflammatory activity

Critical Insights :

  • COX-2 Top Channel Exploitation : ARN2508’s alkyl tail insertion into the COX-2 top channel is unprecedented among NSAIDs and correlates with its slow off-rate and enhanced potency .
  • FAAH-Dependent Protection: ARN2508’s GI safety is abolished in FAAH-knockout mice, confirming that FAE elevation is essential for mucosal protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ARN2508
Reactant of Route 2
ARN2508

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.